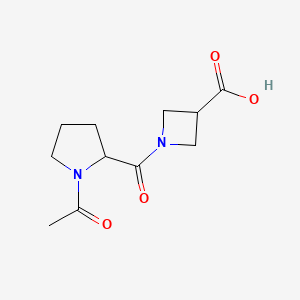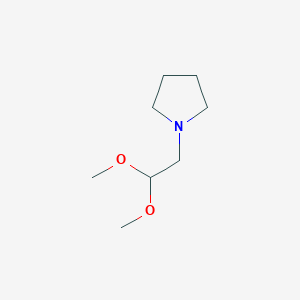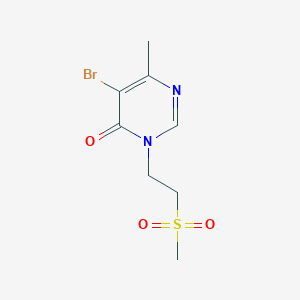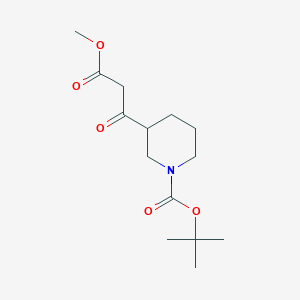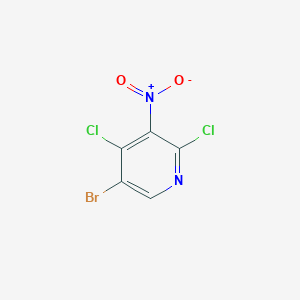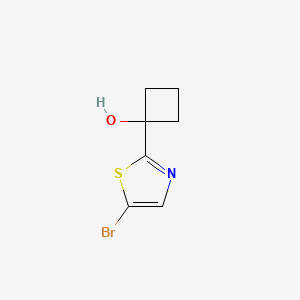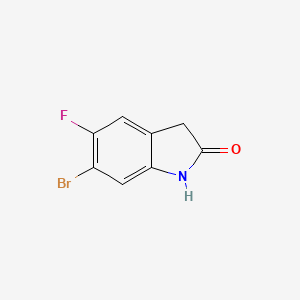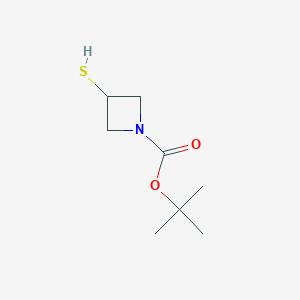amine CAS No. 1247066-78-9](/img/structure/B1444348.png)
[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anti-Inflammatory Agents
This compound is structurally related to thiophene derivatives, which are known for their wide range of therapeutic properties. Specifically, thiophene derivatives have been reported to possess anti-inflammatory properties . The presence of the methanesulfonylphenyl group could potentially be exploited in the design of new anti-inflammatory agents, leveraging the compound’s structural features to enhance binding affinity and selectivity for inflammatory pathway targets.
Antimicrobial Applications
Thiophene and its derivatives have shown significant antimicrobial activity . The compound could be used as a scaffold for developing new antimicrobial agents, especially considering the increasing need for novel drugs to combat antibiotic-resistant bacteria.
Cancer Research: Kinase Inhibition
Kinases are enzymes that play a pivotal role in cancer progression, and kinase inhibitors are a class of anticancer drugs. Given that certain thiophene derivatives have been identified as kinase inhibitors , (4-Methanesulfonylphenyl)methylamine could serve as a lead compound for the development of new anticancer drugs targeting specific kinases.
Material Science: Organic Semiconductors
Thiophene-based molecules are prominent in the advancement of organic semiconductors . The compound could be investigated for its electrical properties and potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Neuropharmacology: Anti-Psychotic Drugs
The structural similarity of this compound to other thiophene-based molecules that exhibit anti-psychotic effects suggests potential applications in neuropharmacology . Research could explore its effects on neurotransmitter systems and its potential as a novel anti-psychotic medication.
Cardiovascular Research: Anti-Arrhythmic Effects
Thiophene derivatives have been associated with anti-arrhythmic effects . This compound could be studied for its potential to modulate cardiac ion channels, which could lead to the development of new treatments for arrhythmias.
Anti-Atherosclerotic Agents
Some thiophene derivatives are used in the synthesis of anti-atherosclerotic agents . (4-Methanesulfonylphenyl)methylamine could be a candidate for the synthesis of drugs aimed at preventing or treating atherosclerosis.
Anesthetic Applications
Articaine, a thiophene derivative, is used as a dental anesthetic in Europe . The compound could be explored for its anesthetic properties, potentially leading to the development of new local anesthetics.
Propiedades
IUPAC Name |
N-[(4-methylsulfonylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)12-8-10-4-6-11(7-5-10)15(3,13)14/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXDQJKQCADEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



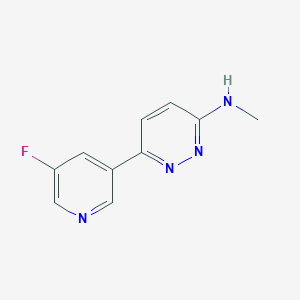
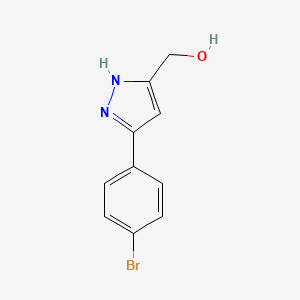
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
